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molecular formula C11H11N3O3 B8570426 4-Morpholino-2-nitrobenzonitrile

4-Morpholino-2-nitrobenzonitrile

Cat. No. B8570426
M. Wt: 233.22 g/mol
InChI Key: AHAKSKWSLHPGIM-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

To a mixture of 4-morpholino-2-nitrobenzonitrile (388 mg, 1664 μmol) in acetic acid (6.00 mL, 104809 μmol) at rt was added all at once zinc powder (1632 mg, 24955 μmol). An exotherm developed. The reaction was stirred at ambient temperature for 2 h then filtered, and rinsed with EtOAc. The filtrate was concd under reduced pressure to afford a slightly yellow solid. Mass Spectrum (ESI) m/e=204.1 (M+1).
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1632 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([N+:15]([O-])=O)[CH:8]=2)[CH2:3][CH2:2]1.C(O)(=O)C>[Zn]>[NH2:15][C:9]1[CH:8]=[C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH:14]=[CH:13][C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
388 mg
Type
reactant
Smiles
O1CCN(CC1)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1632 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
to afford a slightly yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C#N)C=CC(=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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